molecular formula C20H21ClN2O3 B13556476 [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 380554-03-0

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B13556476
CAS No.: 380554-03-0
M. Wt: 372.8 g/mol
InChI Key: IJHPQDXBUMLOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety linked to a chloropyridine carboxylate group through an oxoethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves the following steps:

    Formation of Benzylpiperidine: The initial step involves the synthesis of 4-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Coupling with Chloropyridine Carboxylate: The benzylpiperidine is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ester linkage.

    Oxidation: The final step involves the oxidation of the intermediate product to introduce the oxoethyl group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxoethyl group or the chloropyridine ring.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an aminopyridine derivative.

Scientific Research Applications

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the chloropyridine group could participate in binding to other biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate: A closely related compound with a similar structure but differing in the position of the chlorine atom on the pyridine ring.

    N-Benzyl-4-hydroxypiperidine: Another piperidine derivative with a hydroxyl group instead of the oxoethyl group.

Uniqueness

The uniqueness of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

380554-03-0

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

[2-(4-benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C20H21ClN2O3/c21-19-17(7-4-10-22-19)20(25)26-14-18(24)23-11-8-16(9-12-23)13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2

InChI Key

IJHPQDXBUMLOQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl

solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.